1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol
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Overview
Description
1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol typically involves a condensation reaction between 2-naphthol and 2,6-dimethylbenzaldehyde in the presence of an acid or base catalyst. The reaction is carried out under reflux conditions, often in a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the naphthol ring is substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) can be used under acidic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine.
Substitution: Substituted naphthol derivatives.
Scientific Research Applications
1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: It has been studied for its potential anti-inflammatory and anticancer properties.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol involves its interaction with biological macromolecules. The Schiff base can form coordination complexes with metal ions, which can then interact with enzymes and proteins, altering their activity. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 1-{[(2,5-dimethylphenyl)imino]methyl}-2-naphthol
- 1-{[(2,4-dimethylphenyl)imino]methyl}-2-naphthol
- 1-{[(2,3-dimethylphenyl)imino]methyl}-2-naphthol
Uniqueness
1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .
Properties
IUPAC Name |
1-[(2,6-dimethylphenyl)iminomethyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-13-6-5-7-14(2)19(13)20-12-17-16-9-4-3-8-15(16)10-11-18(17)21/h3-12,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGYZHZVVSLTAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=CC2=C(C=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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